molecular formula C17H19NO2S B11066902 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide

Cat. No.: B11066902
M. Wt: 301.4 g/mol
InChI Key: REKAYFUMAYMGEA-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide is an organic compound with a complex structure that includes methoxy groups and a benzenecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with 4-methoxyphenylacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from similar compounds .

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide

InChI

InChI=1S/C17H19NO2S/c1-19-15-7-3-13(4-8-15)11-12-18-17(21)14-5-9-16(20-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,18,21)

InChI Key

REKAYFUMAYMGEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)C2=CC=C(C=C2)OC

Origin of Product

United States

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